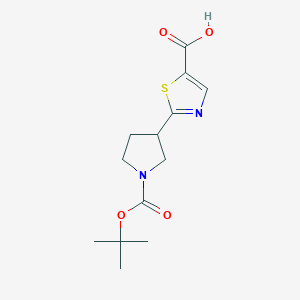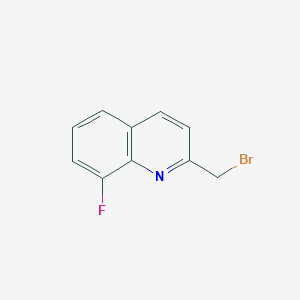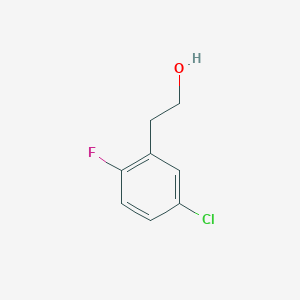
5-Chloro-2-fluorophenethyl alcohol
描述
5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in such processes.
化学反应分析
Types of Reactions
5-Chloro-2-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation with Pd or Pt.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde, 5-Chloro-2-fluorobenzoic acid.
Reduction: 2-(5-Chloro-2-fluoro-phenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-2-fluoro-phenyl)acetic acid
- 2-(5-Chloro-2-fluoro-phenyl)ethane
- 2-(5-Chloro-2-fluoro-phenyl)methanol
Uniqueness
5-Chloro-2-fluorophenethyl alcohol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds
属性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC 名称 |
2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI 键 |
RJMZFHCIPUEWEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CCO)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

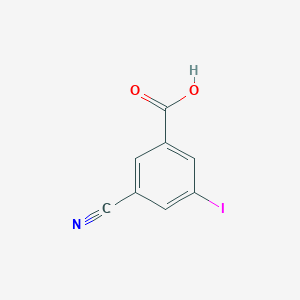
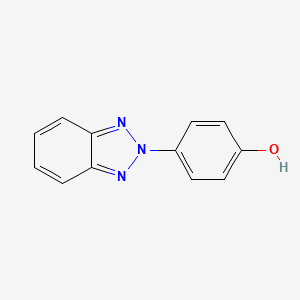

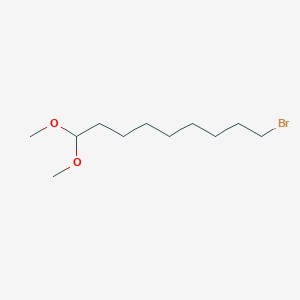
![Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate](/img/structure/B8663763.png)
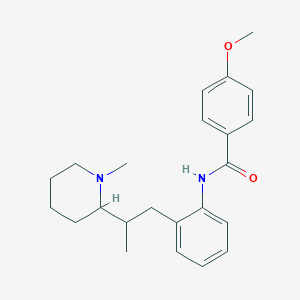
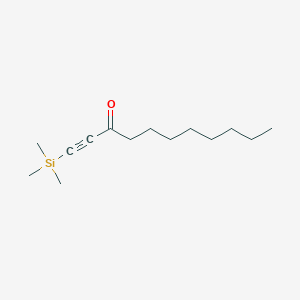
![N-[(3-nitrophenyl)methyl]hydroxylamine](/img/structure/B8663773.png)
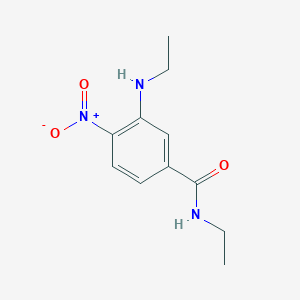
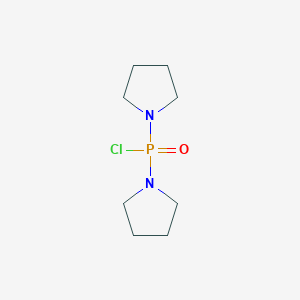
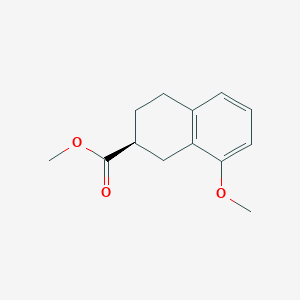
![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)
